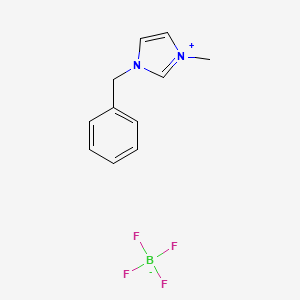
N-(3-bromobenzyl)acetamide
Übersicht
Beschreibung
“N-(3-bromobenzyl)acetamide” is a colorless to pale yellow solid with a special odor . It is commonly used as an intermediate in organic synthesis .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H10BrNO. The InChI code is 1S/C9H10BrNO/c1-7(12)11-6-8-3-2-4-9(10)5-8/h2-5H,6H2,1H3,(H,11,12) .Chemical Reactions Analysis
Amides, including “this compound”, can undergo hydrolysis in the presence of dilute acids such as dilute hydrochloric acid . The acid acts as a catalyst for the reaction between the amide and water .Physical And Chemical Properties Analysis
“this compound” has a density of 1.45g/cm³ and a melting point of 88-90°C . It is soluble in some organic solvents at room temperature, such as ethanol and dichloromethane .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Conformation
- Crystal Structure Analysis : The title compound, closely related to N-(3-bromobenzyl)acetamide, exhibits a unique conformation described in terms of the orientation of its planar fragments (Soares-Sobrinho et al., 2018). This conformation influences the compound's properties and interactions in a crystalline state Soares-Sobrinho et al., 2018.
Synthesis and Transformation
- Selective PDE3B Inhibitor Synthesis : this compound derivatives have been synthesized for specific pharmacological applications, like selective PDE3B inhibitors, through a series of chemical reactions including Williamson reaction, oxidation, acylation, and Suzuki cross-coupling (Song, 2006) Song, 2006.
- Antihistamine Synthesis : Derivatives of this compound, such as 5-arylidene-3-(4'-bromobenzyl)thiazolidine-2,4-diones, have been synthesized for potential use as antihistamines (Popov-Pergal et al., 2005) Popov-Pergal et al., 2005.
Antimicrobial Activity
- Antimicrobial Agent Development : Some aminobenzylated Mannich bases, synthesized using 3-bromobenzaldehyde and acetamide, have shown promising antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Nimavat et al., 2004) Nimavat et al., 2004.
Herbicidal Applications
- Herbicidal Activity : this compound derivatives have been synthesized and tested for herbicidal activities, with some showing significant effectiveness in paddy fields (Sato et al., 1985) Sato et al., 1985.
Polymer Synthesis
- Phase Transfer Catalyst in Polymer Synthesis : Polymers containing this compound structure have been synthesized and used as phase transfer catalysts, demonstrating their utility in polymer chemistry (Kondo et al., 1986) Kondo et al., 1986.
Natural Product Synthesis
- Synthesis of Natural and Pharmaceutical Products : Derivatives of this compound have been used in the synthesis of natural and pharmaceutical products, showcasing their versatility in organic synthesis (Sakai et al., 2022) Sakai et al., 2022.
Safety and Hazards
Wirkmechanismus
Target of Action
It’s worth noting that amides, in general, have been known to interact with various proteins and enzymes in the body .
Mode of Action
For instance, amides can undergo hydrolysis in the presence of dilute acids, a reaction catalyzed by the acid . This reaction could potentially alter the function of the target proteins or enzymes.
Biochemical Pathways
These could potentially include pathways related to protein synthesis, signal transduction, and metabolic processes .
Action Environment
The action, efficacy, and stability of N-(3-bromobenzyl)acetamide can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the temperature. For instance, the hydrolysis of amides is known to occur in the presence of dilute acids .
Biochemische Analyse
Biochemical Properties
N-(3-bromobenzyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with tubulin, a protein that is crucial for cell division and structure . The interaction with tubulin can disrupt microtubule dynamics, which is essential for maintaining cell shape and enabling cell division. This disruption can lead to the inhibition of cancer cell proliferation, making this compound a potential candidate for anticancer therapies .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . This compound can also affect the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anticancer properties .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to tubulin, disrupting its normal function and leading to the inhibition of microtubule polymerization . This disruption affects the stability of microtubules, which are essential for cell division. Additionally, this compound can inhibit specific enzymes involved in cell signaling pathways, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit cancer cell proliferation . At higher doses, this compound can cause toxic or adverse effects, including damage to normal tissues . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can affect the compound’s efficacy and toxicity, highlighting the importance of understanding its metabolism in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters and binding proteins, influencing its localization and accumulation in target tissues . Understanding the transport mechanisms can help optimize the delivery of this compound to specific cells or tissues, enhancing its therapeutic potential.
Subcellular Localization
This compound’s subcellular localization can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it can interact with specific biomolecules and exert its effects . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-[(3-bromophenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-7(12)11-6-8-3-2-4-9(10)5-8/h2-5H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPIDNMBEZYIIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479231 | |
| Record name | N-(3-bromobenzyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
337535-82-7 | |
| Record name | N-(3-bromobenzyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

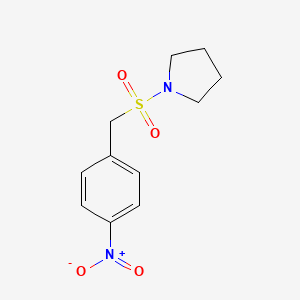
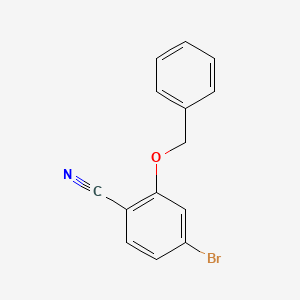
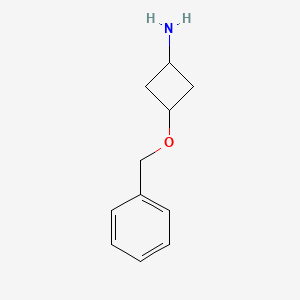

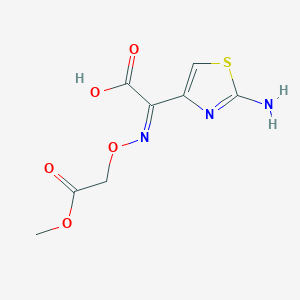
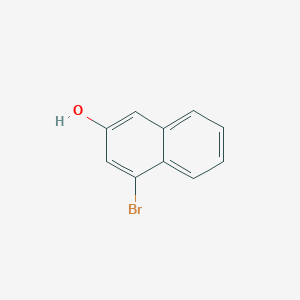
![bis[(1R,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate](/img/structure/B1280800.png)
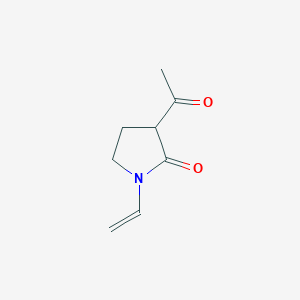
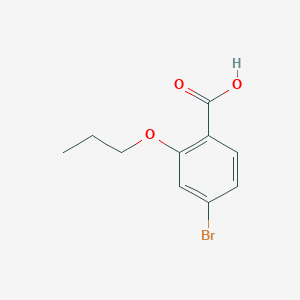
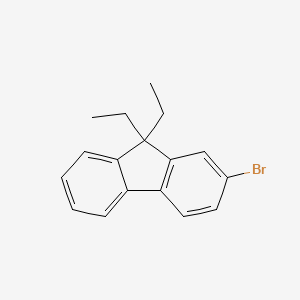
![5-Fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B1280812.png)
![Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B1280815.png)

